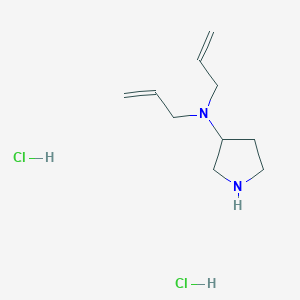

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Vue d'ensemble

Description

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is a subject of various research and studies in the field of chemistry .

Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-pyrrolidinamine dihydrochloride is determined by its molecular formula, C10H20Cl2N2 . The average mass of the molecule is 239.185 Da, and the monoisotopic mass is 238.100357 Da .Applications De Recherche Scientifique

Superabsorbent Hydrogels

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is utilized in creating superabsorbent hydrogels. These hydrogels exhibit remarkable swelling properties and thermal stability, making them suitable for removing anionic dyes like Reactive Red 5B and Reactive Orange M2R from water. The adsorption properties of these hydrogels are influenced by parameters like pH, adsorbent dose, and initial dye concentration. This application underscores the compound's potential in water purification technologies (Patel & Patel, 2013).

Polyelectrolyte Synthesis

The compound is a precursor in the synthesis of cationic polyelectrolytes, which have potential applications in various industries due to their unique properties. For instance, one study highlighted a polymer synthesized from a quaternary ammonium salt that exhibits pH-responsive behavior and exceptional antiscalant properties. This polymer can inhibit calcium sulfate scaling, making it a potential candidate for use in reverse osmosis plants (Ali, Haladu, & EL-Sharif, 2016).

Ring-Closing Metathesis Reactions

In organic synthesis, N,N-Diallyl-3-pyrrolidinamine dihydrochloride is used as a substrate in ring-closing metathesis reactions. This process is catalyzed by an in situ-generated Niobium complex, leading to the formation of 3-pyrroline derivatives. Such reactions are crucial in the synthesis of various organic compounds, demonstrating the compound's role in synthetic organic chemistry (Fuji et al., 2018).

Advanced Antibacterial Materials

Research has shown that N,N-Diallyl-3-pyrrolidinamine dihydrochloride can be involved in the synthesis of guanidine-containing polyelectrolytes with pyrrolidinium structures. These novel materials exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in healthcare and sanitation (Gorbunova, Lemkina, & Borisova, 2018).

Polymeric Ionic Liquids

This compound is also a building block in the synthesis of polymeric ionic liquids (PILs). Such PILs, especially when synthesized with poly(ethylene glycol) (PEG) side chains, showcase excellent thermal stability and ionic conductivities. These properties suggest potential applications in the field of advanced materials, particularly for electronic devices and energy storage systems (Shaplov et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-bis(prop-2-enyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h3-4,10-11H,1-2,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYVABJQPQRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-3-pyrrolidinamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)

![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)

![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)